molecular formula C14H20N2O3S B2474555 tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate CAS No. 1390511-25-7

tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate

Cat. No.: B2474555
CAS No.: 1390511-25-7
M. Wt: 296.39
InChI Key: MYAOYMSODNWEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate is a compound that features a tert-butyl group, a methylsulfanyl group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylcarbamoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations and the creation of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its carbamate group is particularly useful in the design of enzyme inhibitors .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the methylsulfanyl group can enhance the bioavailability and metabolic stability of drug candidates .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phenylcarbamoyl group can engage in π-π interactions with aromatic residues, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate is unique due to the combination of its functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[2-(3-methylsulfanylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)15-9-12(17)16-10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAOYMSODNWEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.